1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-14-13-15(2)17(4)20(16(14)3)26(24,25)23-11-9-22(10-12-23)19-8-6-5-7-18(19)21/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMDGHZFZSDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Formation of Intermediate: The 2-fluoroaniline is reacted with a suitable reagent to form an intermediate compound, which is then subjected to further reactions.
Piperazine Ring Formation: The intermediate is reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using 2,3,5,6-tetramethylbenzenesulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
- Electron-Withdrawing Groups: The 2-fluorophenyl group may enhance binding affinity to electron-rich targets compared to non-fluorinated analogues like those in .
- Chirality : Unlike the racemic mixture in , the target compound lacks reported stereocenters, simplifying synthesis but limiting enantiomer-specific activity exploration.
Biological Activity
1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group attached to a tetramethylphenyl moiety. Its molecular formula is with a molecular weight of approximately 298.37 g/mol.
The biological activity of this compound can be attributed to its interactions with various biological macromolecules:
- Apoptosis Induction : Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting BCL2 and caspases-3 pathways. For instance, compounds derived from piperazine have demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values ranging from 16.98 to 17.33 μM .
- Inhibition of Enzymatic Activity : The sulfonyl group in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This property is crucial for its application in developing therapeutic agents for various diseases.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effectiveness of this compound against different cancer cell lines. The results indicate moderate to high cytotoxicity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3e | MDA-MB-231 | 16.98 | Induction of apoptosis |
| 6b | MDA-MB-231 | 17.33 | BCL2 inhibition |
Case Studies
- Anti-Cancer Properties : A study focusing on novel piperazine derivatives demonstrated that compounds like 3e and 6b effectively induced apoptosis in breast cancer cells through downregulation of BCL2 and upregulation of caspase-3 . This suggests a promising avenue for developing new anticancer therapies.
- Neuropharmacological Effects : Research on related piperazine compounds has indicated potential as selective monoamine oxidase (MAO) inhibitors. For example, derivatives showed significant inhibition of MAO-B with high selectivity indices, indicating their potential for treating neurodegenerative disorders such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(2-fluorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (polar aprotic solvents like DCM or THF) to enhance reactivity.
- Monitoring reaction progress via TLC or HPLC.
Q. How is structural characterization of this compound performed, and what key spectroscopic markers are observed?
- Analytical Techniques :
- ¹H NMR : Aromatic protons from the 2-fluorophenyl group resonate at δ 7.00–7.34 ppm, while piperazine protons appear as multiplets at δ 2.41–3.79 ppm. The sulfonyl group induces deshielding in adjacent protons .
- Elemental Analysis : Confirms molecular formula (e.g., C₂₃H₂₈FN₂O₂S) with <0.5% deviation .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 409.2 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related piperazine derivatives?
- Case Study : While some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus for similar sulfonyl-piperazines), others highlight serotonin receptor (5-HT₁A) affinity (IC₅₀ = 2 nM) . To reconcile discrepancies:
- Assay Variability : Differences in microbial strains (Gram-positive vs. Gram-negative) or receptor subtypes (e.g., 5-HT₁A vs. D₂) affect results.
- Structural Modifications : Substituents on the phenyl ring (e.g., fluorination position) drastically alter target selectivity. For example, 2-fluorophenyl groups enhance CNS penetration, favoring neurological activity over antimicrobial effects .
- Validation : Cross-test compounds in parallel assays and use computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How do electronic and steric effects of the 2,3,5,6-tetramethylphenyl sulfonyl group influence reactivity and pharmacokinetics?
- Electronic Effects : The electron-withdrawing sulfonyl group reduces piperazine basicity (pKa ~7.5 vs. ~9.5 for unsubstituted piperazines), affecting solubility and ionization at physiological pH .
- Steric Effects : Tetramethyl substitution creates a bulky, lipophilic domain, enhancing membrane permeability (logP ~3.8) but potentially limiting aqueous solubility.
- PK/PD Impact : High lipophilicity correlates with prolonged half-life (t₁/₂ >6 hours in rodent models) but may require prodrug strategies for improved bioavailability .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate this compound’s potential as a dual serotonin-dopamine modulator?
- Receptor Binding Assays :
- 5-HT₁A : Radioligand competition using [³H]-8-OH-DPAT in HEK293 cells expressing human 5-HT₁A receptors. IC₅₀ values <10 nM indicate high affinity .
- D₂ : [³H]-Spiperone binding in striatal membranes. Moderate affinity (IC₅₀ = 90–120 nM) suggests partial agonist/antagonist profiles .
- Functional Assays :
- cAMP inhibition (for 5-HT₁A) and β-arrestin recruitment (for D₂) to assess signaling pathways.
Q. How can molecular docking guide the design of analogs with improved selectivity for neurological targets?
- Protocol :
Target Selection : Use crystal structures of 5-HT₁A (PDB: 6WGT) and D₂ (PDB: 6CM4).
Docking Simulations : AutoDock Vina or Schrödinger Glide to predict binding poses. Key interactions:
- Sulfonyl oxygen hydrogen bonds with SER193 (5-HT₁A).
- Fluorophenyl group π-π stacking with PHE382 (D₂) .
SAR Analysis : Introduce substituents (e.g., methyl, methoxy) to enhance van der Waals contacts or reduce off-target binding.
Notes
- Advanced Techniques : Consider metabolomics (e.g., CYP450 inhibition assays) and in vivo PK studies to bridge preclinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
